2,5-Dimethylphenyl 4-chlorobenzoate
Description
2,5-Dimethylphenyl 4-chlorobenzoate is a benzoate ester derivative featuring a 4-chlorobenzoate moiety esterified to a 2,5-dimethyl-substituted phenyl ring. The 2,5-dimethyl substitution pattern on the phenyl ring is notable in related compounds for influencing lipophilicity and electronic effects, which can modulate interactions with biological targets such as photosynthetic electron transport (PET) systems .
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-10-3-4-11(2)14(9-10)18-15(17)12-5-7-13(16)8-6-12/h3-9H,1-2H3 |
InChI Key |
LXHPZQLDDJNBKO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Analogous Compounds
Key Observations :
- Dihedral Angles : The 3,5-dichlorophenyl analog exhibits a dihedral angle of 48.81° between the benzene and benzoyl rings, a conformation that may influence molecular packing and interactions . The 2,5-dimethyl substitution in the target compound could alter this angle due to steric effects from methyl groups.
- Hydrogen Bonding : In 2,5-dichloroanilinium 4-chlorobenzoate, N–H⋯O hydrogen bonds form extended chains, enhancing crystal stability . By contrast, the methyl groups in this compound may reduce hydrogen-bonding capacity, favoring hydrophobic interactions instead.
Key Observations :
- PET Inhibition : The 2,5-dimethylphenyl group in carboxamide derivatives demonstrates potent PET-inhibiting activity (IC₅₀ ~10 µM), comparable to electron-withdrawing substituents like fluorine . This suggests that steric and lipophilic effects (from methyl groups) may compensate for the lack of electron-withdrawing properties in certain applications.
- Substituent Position : The 2,5-dimethyl substitution pattern is more effective in PET inhibition than 3,5-dimethyl or 2,6-dichloro analogs, highlighting the importance of substituent placement .
- Antifungal Activity : The 2,6-dichlorophenyl analog exhibits antifungal properties, which may arise from the combined electron-withdrawing effects of chlorine atoms and the benzoate group .
Electronic and Lipophilic Effects
- Electron-Withdrawing vs. Donating Groups: Chlorine (electron-withdrawing) and methyl (electron-donating) substituents influence reactivity differently.
- Lipophilicity : The 2,5-dimethylphenyl group increases lipophilicity compared to chloro-substituted analogs, which could enhance bioavailability in hydrophobic environments .
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